molecular formula C10H9BrO2 B13303639 2-Bromo-4-cyclopropanecarbonylphenol

2-Bromo-4-cyclopropanecarbonylphenol

Cat. No.: B13303639
M. Wt: 241.08 g/mol
InChI Key: WTGKVVRZFZCZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-cyclopropanecarbonylphenol is an organic compound with the molecular formula C10H9BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the second position and a cyclopropanecarbonyl group at the fourth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyclopropanecarbonylphenol can be achieved through a bromination-dehydrobromination reaction. One method involves heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C. This process leads to the formation of substituted 2-bromo-phenols through a series of HBr eliminations . The reaction conditions are relatively mild, and the procedure is efficient, yielding the desired product in good quantities.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclopropanecarbonylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Diethyl dibromo-malonate is used for bromination reactions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.

    Coupling: Palladium catalysts are used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution: Formation of various substituted phenols.

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexanol derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-4-cyclopropanecarbonylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclopropanecarbonylphenol involves its interaction with specific molecular targets. The bromine atom and the phenol group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic aromatic substitution reactions, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structural features suggest potential interactions with enzymes and receptors involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

2-Bromo-4-cyclopropanecarbonylphenol can be compared with other brominated phenols and cyclopropanecarbonyl derivatives:

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

(3-bromo-4-hydroxyphenyl)-cyclopropylmethanone

InChI

InChI=1S/C10H9BrO2/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6,12H,1-2H2

InChI Key

WTGKVVRZFZCZOI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CC(=C(C=C2)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.